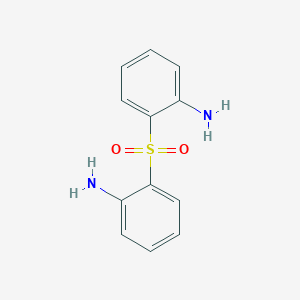

Benzenamine, 2,2'-sulfonylbis-

Descripción

Structural Isomerism and its Implications for Chemical Research on Aminodiphenyl Sulfones

The structural isomerism in diaminodiphenyl sulfones has profound implications for their physical and chemical properties. The position of the amino groups influences the molecule's symmetry, polarity, and reactivity. For instance, 4,4'-DDS has a more linear and symmetrical structure compared to the bent and less symmetrical 2,2'-DDS and 3,3'-DDS isomers. usm.edursc.org This difference in molecular geometry affects their crystal packing, melting points, and solubility.

The reactivity of the amino groups is also influenced by their position relative to the electron-withdrawing sulfonyl group. In 4,4'-DDS, the amino groups are in the para position, allowing for maximum resonance delocalization, which can affect their basicity and nucleophilicity. In contrast, the ortho position of the amino groups in 2,2'-DDS leads to steric hindrance and potential intramolecular interactions, which can alter its reactivity in polymerization and other chemical reactions. googleapis.com These structural nuances are critical in designing and synthesizing new materials with specific properties. For example, the choice of DDS isomer as a curing agent for epoxy resins can significantly impact the thermal and mechanical properties of the resulting polymer network. usm.edugoogleapis.com

Historical Development and Evolution of Research on Substituted Aminodiphenyl Sulfones

The history of diaminodiphenyl sulfones dates back to 1908 when the synthesis of dapsone (B1669823) (4,4'-DDS) was first reported. ilsl.brpraxis-schuster.chnih.gov Initial research was primarily driven by the discovery of the antibacterial properties of sulfonamides, which led to the investigation of related sulfone compounds. praxis-schuster.chnih.gov In 1937, the therapeutic potential of dapsone against streptococcal infections was recognized, marking the beginning of extensive research into its medicinal applications. ilsl.brpraxis-schuster.ch This was followed by the discovery of its effectiveness against leprosy in the 1940s, solidifying its importance in medicine. ilsl.brilsl.br

While the early focus was heavily on the 4,4'-isomer due to its biological activity, research on other isomers and substituted aminodiphenyl sulfones has evolved over time. The development of polymer chemistry and materials science has opened new avenues for exploring the non-medical applications of these compounds. Researchers began to investigate how different isomers and substitutions on the phenyl rings could be used to create high-performance polymers, adhesives, and composites with enhanced thermal stability and mechanical strength. googleapis.comajrconline.org This shift in focus has led to a deeper understanding of the structure-property relationships within the broader family of aminodiphenyl sulfones.

Rationale for Focused Investigation of Benzenamine, 2,2'-sulfonylbis- (2,2'-Diaminodiphenylsulfone) in Modern Chemical Science

The focused investigation of Benzenamine, 2,2'-sulfonylbis- in modern chemical science stems from its unique structural features that offer advantages in specific applications. Unlike its more famous isomer, dapsone, the ortho-positioned amino groups in 2,2'-DDS can lead to the formation of distinct polymer architectures and coordination complexes.

One of the key drivers for the renewed interest in 2,2'-DDS is its potential as a monomer in the synthesis of high-performance polymers such as polyimides and polyamides. The specific geometry of 2,2'-DDS can impart desirable properties like improved solubility and processability to these otherwise rigid and intractable polymers. Furthermore, its use as a curing agent for epoxy resins is being explored to create materials with tailored thermal and mechanical characteristics. googleapis.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-aminophenyl)sulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c13-9-5-1-3-7-11(9)17(15,16)12-8-4-2-6-10(12)14/h1-8H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEWQUYMRFSJHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)S(=O)(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70201507 | |

| Record name | Benzenamine, 2,2'-sulfonylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53347-49-2 | |

| Record name | Benzenamine, 2,2'-sulfonylbis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053347492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2,2'-sulfonylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Benzenamine, 2,2 Sulfonylbis and Analogous Diaminodiphenyl Sulfones

Classic and Contemporary Approaches to Sulfone Linkage Formation

The construction of the diphenyl sulfone backbone is a pivotal step in the synthesis of Benzenamine, 2,2'-sulfonylbis-. This is typically achieved through a two-step process involving the initial formation of a diphenyl sulfide (B99878) precursor, followed by its oxidation to the target sulfone.

Condensation Reactions for Diphenyl Sulfide Precursors

The formation of the diaryl sulfide linkage is a foundational step. For the synthesis of the precursor to Benzenamine, 2,2'-sulfonylbis-, which is 2,2'-dinitrodiphenyl sulfide, a common and efficient method involves the reaction of an activated aryl halide with a sulfur source.

A high-yield process for preparing 2,2'-dinitrodiphenyl disulfide involves reacting 2-chloronitrobenzene with an aqueous solution of an alkali metal disulfide in the presence of a phase-transfer catalyst. google.comgoogle.com This method has been shown to produce the desired product in high purity. The disulfide can then be readily converted to the sulfide.

Another classical approach for forming carbon-sulfur bonds is the Ullmann condensation. organic-chemistry.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with a thiol. While modern variations of the Ullmann reaction have been developed for various substrates, specific applications to the large-scale synthesis of 2,2'-dinitrodiphenyl sulfide from 2-chloronitrobenzene and a sulfur source represent a viable, albeit sometimes harsh, synthetic route. The use of electron-withdrawing groups, such as the nitro group at the ortho position, facilitates this type of nucleophilic aromatic substitution.

A representative reaction for the synthesis of the disulfide precursor is detailed in the table below.

Table 1: Synthesis of 2,2'-Dinitrodiphenyl Disulfide

| Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 2-Chloronitrobenzene, Sodium Sulfide, Sulfur | Tetra-n-butylammonium bromide / Isopropanol-Water | 70-80 | 8 | 94-98 | 98.5-99.5 | google.com |

Oxidative Pathways for Sulfone Synthesis from Sulfides

Once the diphenyl sulfide precursor is obtained, the next critical step is the oxidation of the sulfide (-S-) or disulfide (-S-S-) linkage to the sulfone (-SO₂-) group. This transformation requires potent oxidizing agents that are selective enough to avoid unwanted side reactions on the aromatic rings, especially when they are activated by other substituents.

A variety of oxidizing agents have been employed for this purpose. Hydrogen peroxide is a common and environmentally benign choice, often used in conjunction with a catalyst or in a suitable solvent system to enhance its reactivity. sci-hub.st For instance, the oxidation of a substituted diphenyl sulfide, 2,2'-bis-(trifluoromethyl)-4,4'-dinitrodiphenyl sulfide, to its corresponding sulfone was successfully achieved using 30% hydrogen peroxide in a mixture of glacial acetic acid and acetic anhydride. sci-hub.st This method yielded an almost quantitative amount of the pure sulfone.

Other powerful oxidizing systems include potassium permanganate (B83412) (KMnO₄) and chromic acid, although their use is often associated with more challenging waste disposal. More contemporary and milder methods are continuously being developed to improve the selectivity and environmental footprint of this oxidation step.

Table 2: Oxidation of Diphenyl Sulfide Precursors to Diphenyl Sulfones

| Substrate | Oxidizing Agent/Solvent | Conditions | Product | Yield (%) | Reference |

| 2,2'-bis-(trifluoromethyl)-4,4'-dinitrodiphenyl sulfide | 30% H₂O₂ / Acetic Acid, Acetic Anhydride | Room Temperature, 4 days | 2,2'-bis-(trifluoromethyl)-4,4'-dinitrodiphenyl sulfone | Nearly Quantitative | sci-hub.st |

| Diphenyl sulfide | H₂O₂ / Trifluoroethanol | Room Temperature | Diphenyl sulfoxide (B87167) | 91 | orgsyn.org |

Note: While the second entry refers to the formation of a sulfoxide, similar conditions with extended reaction times or a higher concentration of the oxidant can lead to the corresponding sulfone.

Stereospecific and Regioselective Synthesis of 2,2'-Substituted Isomers

The synthesis of specifically the 2,2'-isomer of diaminodiphenyl sulfone requires careful control over the regiochemistry of the reactions, particularly in the initial C-S bond-forming step.

Strategies for Ortho-Functionalization Control

Achieving selective ortho-functionalization is a key challenge in aromatic chemistry. In the context of diphenyl sulfone synthesis, the directing effects of substituents on the aromatic rings play a crucial role. The sulfone group itself is a meta-directing group in electrophilic aromatic substitution reactions. cdnsciencepub.comcaltech.edu Therefore, direct substitution onto a pre-formed diphenyl sulfone is not a viable route for introducing substituents at the ortho positions.

To ensure the desired 2,2'-substitution pattern, the synthetic strategy must rely on building the molecule from precursors that already have the correct ortho-substitution. The use of 2-chloronitrobenzene as a starting material, as described in section 2.1.1, is a prime example of this strategy. The nitro group at the ortho position to the chlorine atom activates the halide for nucleophilic aromatic substitution by a sulfur nucleophile, thus ensuring the formation of the 2,2'-dinitrodiphenyl sulfide precursor.

The use of ortho-directing groups in Friedel-Crafts type reactions can also be a strategy, although this is more complex for diaryl sulfones. Research has shown that metalation of diphenyl sulfones using organolithium reagents can promote ortho substitution, which can then be followed by functionalization. cdnsciencepub.com

Multi-Step Synthesis with Defined Intermediate Derivations

The synthesis of Benzenamine, 2,2'-sulfonylbis- is inherently a multi-step process where the purity and structure of each intermediate directly impact the final product. A well-defined synthetic pathway is essential for obtaining the desired isomer with high purity.

A logical and proven multi-step synthesis for Benzenamine, 2,2'-sulfonylbis- can be outlined as follows:

Synthesis of 2,2'-Dinitrodiphenyl Disulfide: This is achieved through the reaction of 2-chloronitrobenzene with sodium disulfide, often facilitated by a phase-transfer catalyst to improve reaction rates and yields. google.com

Reduction of the Disulfide to Thiol (or direct use): The disulfide can be reduced to the corresponding thiol, 2-nitrothiophenol, which can then be used in a subsequent step. However, many syntheses proceed directly from the disulfide or the corresponding sulfide.

Formation of 2,2'-Dinitrodiphenyl Sulfide: If the disulfide is formed first, it is typically cleaved and converted to the sulfide.

Oxidation to 2,2'-Dinitrodiphenyl Sulfone: The sulfide is then oxidized to the sulfone using a suitable oxidizing agent like hydrogen peroxide.

Reduction to Benzenamine, 2,2'-sulfonylbis-: The final step is the reduction of the two nitro groups to amines, typically via catalytic hydrogenation or using a metal in an acidic medium.

This step-by-step approach, starting with an ortho-substituted precursor, ensures that the final product has the desired 2,2'-diamino substitution pattern, avoiding the formation of isomeric mixtures that would require difficult separation.

Emerging Green Chemistry Principles in Sulfone Diamine Synthesis

The shift towards environmentally benign chemical manufacturing has spurred significant research into greener synthetic routes for diaminodiphenyl sulfones, including Benzenamine, 2,2'-sulfonylbis-. These advanced methodologies prioritize waste reduction, the use of less hazardous substances, and improved energy efficiency, aligning with the core principles of green chemistry.

A central theme in the green synthesis of diaminodiphenyl sulfones is the application of sophisticated catalytic systems. These catalysts are designed to improve reaction rates, increase product yields, and control the regioselectivity of the reaction, thereby minimizing the formation of undesirable byproducts and simplifying purification processes.

Solid acid catalysts, such as zeolites, have demonstrated potential in reactions like the Fries rearrangement, which can be a step in the synthesis of diaminodiphenyl sulfone precursors. The catalytic activity is often linked to the acid strength and pore structure of the zeolite. Another important area is the use of metal catalysts. For instance, the synthesis of 3,3'-diaminodiphenyl sulfone can be achieved through the catalytic hydrogenation of 3,3'-dinitrodiphenyl sulfone using catalysts like Pd/C or Raney nickel. google.com The efficiency of these catalytic hydrogenations can be further enhanced by the use of co-catalysts. google.com

Furthermore, solid superacids, such as ZrO2/S2O82-, have been shown to be effective catalysts for the sulfonylation of aromatic compounds, offering high yields and shorter reaction times under environmentally friendly conditions. researchgate.net Organocatalysis also presents a green alternative; for example, 2,2,2-trifluoroacetophenone (B138007) can catalyze the selective oxidation of sulfides to sulfones using hydrogen peroxide as a benign oxidant. organic-chemistry.org This method is notable for its high yields and the avoidance of toxic metal catalysts. organic-chemistry.org

The following table provides an overview of various catalytic systems employed in the synthesis of diaminodiphenyl sulfones and related compounds.

Table 1: Performance of Various Catalytic Systems

| Catalyst System | Reactants | Product | Key Research Findings |

|---|---|---|---|

| Pd/C or Raney Nickel | 3,3'-Dinitrodiphenyl sulfone, H₂ | 3,3'-Diaminodiphenyl sulfone | Effective for catalytic hydrogenation; co-catalysts can improve performance. google.com |

| ZrO₂/S₂O₈²⁻ (Solid Superacid) | Aromatic compounds, Arylsulfonyl chlorides | Diaryl sulfones | High yields (78-93%), short reaction times, and reusable catalyst. researchgate.net |

| 2,2,2-Trifluoroacetophenone | Sulfides, H₂O₂ | Sulfones | Green and efficient organocatalytic method with high selectivity and yields (50-100%). organic-chemistry.org |

| Cu(I) with Prolinamide Ligand | N-sulfonyl azides, Terminal alkynes | N-sulfonyl triazoles | Selective synthesis in aqueous media, tolerant to air and moisture. rsc.org |

The selection of an appropriate solvent and the optimization of reaction conditions are paramount in developing green synthetic protocols. Traditional methods often rely on polar aprotic solvents which can be difficult to recycle and may have associated health and environmental risks.

A significant focus of green chemistry is the replacement of conventional organic solvents with more sustainable alternatives. Water is a highly desirable green solvent, and its use in reactions like the synthesis of azides, thiocyanates, and sulfones has been successfully demonstrated, particularly with the aid of microwave irradiation to accelerate reaction rates. science.gov Deep eutectic solvents (DESs) are another class of green solvents that are gaining attention. rsc.org They are often biodegradable, have low volatility, and can be derived from inexpensive and renewable resources. rsc.org Their application in the synthesis of (hetero)aryl sulfones has been shown to be an efficient, metal-free approach. rsc.org In some cases, ionic liquids can serve as both the solvent and the catalyst. mdpi.com

The optimization of reaction conditions, such as temperature and energy input, is also a key aspect of green synthesis. Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatic reductions in reaction times and improvements in yields for the synthesis of various heterocyclic compounds and polymers derived from diaminodiphenyl sulfones. researchgate.net For example, a rapid and efficient microwave-promoted synthesis of sulfones has been reported in aqueous medium. science.gov

The table below highlights the impact of different green solvents and optimized reaction conditions on the synthesis of sulfones and their derivatives.

Table 2: Impact of Green Solvents and Reaction Conditions

| Solvent/Condition | Reactants | Product | Key Advantages |

|---|---|---|---|

| Water | Halides, Nucleophiles | Azides, Thiocyanates, Sulfones | Environmentally benign solvent, enhanced reaction rates with microwave assistance. science.gov |

| Deep Eutectic Solvents (DES) | Various substrates | (Hetero)aryl sulfones | Sustainable, recyclable, and avoids volatile organic compounds (VOCs). rsc.org |

| Ionic Liquids | Dichloroamide, Diimide-acids | Poly(ester-amide-imide)s | Can act as both solvent and catalyst, enabling efficient polymerization under microwave irradiation. |

| Microwave Irradiation | Schiff bases, Anhydrides | Heterocyclic compounds | Significant reduction in reaction times and improved yields. researchgate.net |

Chemical Derivatization and Functional Group Modification of Benzenamine, 2,2 Sulfonylbis

N-Substitution Reactions on the Amino Groups

The primary amino groups are the most reactive sites for initial derivatization, readily undergoing reactions such as alkylation, acylation, and condensation to form Schiff bases.

N-alkylation and N-acylation are fundamental reactions for modifying the properties of Benzenamine, 2,2'-sulfonylbis-. While specific literature on the N-alkylation of the 2,2'- isomer is scarce, general methods for the N-alkylation of aromatic amines are applicable. These reactions typically involve treating the amine with alkyl halides or using alcohols under catalytic conditions, such as a cobalt(II) complex. nih.govrsc.org These modifications can alter solubility, reactivity, and thermal properties. For instance, N-alkylation of 2-azidobenzenesulfonamide (B1252160) has been demonstrated as a pathway to precursors for heterocyclic compounds. nih.gov

N-acylation, the reaction with acyl chlorides or anhydrides, is a common strategy to protect the amino group or to introduce new functionalities. dss.go.th This reaction converts the highly activating amino group into a less activating and more sterically hindered amide group. This transformation is often a preliminary step to control subsequent electrophilic aromatic substitution reactions on the benzene (B151609) rings.

The condensation of the primary amino groups of diaminodiphenyl sulfones with aldehydes or ketones yields Schiff bases, or azomethines, which are compounds containing a C=N double bond. core.ac.uk This reaction is a cornerstone for developing new ligands for coordination chemistry and biologically active molecules.

While direct examples for the 2,2'- isomer are not prominent in the reviewed literature, extensive research on the related 4,4'-diaminodiphenyl sulfone (Dapsone) provides a clear precedent. The reaction involves refluxing the diamine with various substituted aldehydes in an alcoholic solution to yield the corresponding bis-Schiff bases. nih.gov These azomethine derivatives are often crystalline solids with well-defined melting points and have been characterized extensively. nih.govnih.gov The formation of the azomethine C=N bond is confirmed by the disappearance of the aldehyde/ketone carbonyl signal and the appearance of a characteristic imine stretch in the IR spectrum. nih.gov

Table 1: Examples of Schiff Base Derivatives from 4,4'-Diaminodiphenyl Sulfone Note: The following data pertains to the 4,4'- isomer, illustrating the typical reactivity of the amino groups in diaminodiphenyl sulfones.

| Ligand | Aldehyde Reactant | Yield (%) | Melting Point (°C) | Molecular Formula |

| L1 | 2-Hydroxybenzaldehyde | 77% | 231 °C | C26H20N2O4S |

| L3 | 5-Bromo-2-hydroxybenzaldehyde | 68% | 233 °C | C26H18Br2N2O4S |

| L5 | 5-Chloro-2-hydroxybenzaldehyde | 86% | 260 °C | C26H18Cl2N2O4S |

| Source: nih.gov |

Aromatic Ring Functionalization and Substituent Introduction

Modifying the aromatic rings of Benzenamine, 2,2'-sulfonylbis- requires navigating the competing electronic effects of the amino and sulfonyl substituents.

The direct nitration of diaminodiphenyl sulfones is complex due to the high reactivity of the aromatic rings activated by the amino groups, which can lead to oxidation and the formation of tarry by-products. asianpubs.org A more controlled and common industrial approach is the nitration of the parent diphenyl sulfone, followed by the reduction of the resulting dinitro derivatives. google.com

The nitration of diphenyl sulfone with a mixture of nitric and sulfuric acid yields a mixture of dinitro isomers, including 2,2'-, 2,4'-, 3,3'-, and 4,4'-dinitrodiphenyl sulfone, due to the meta-directing effect of the sulfonyl group. google.comgoogle.com

The subsequent reduction of these dinitro compounds to their corresponding diamines is a well-established process. Various reducing agents can be employed, with iron powder in a weakly acidic medium or stannous chloride in hydrochloric acid being common choices. acs.orgorgsyn.orgnih.gov For example, the reduction of 3,3'-dinitrodiphenylsulfone with iron powder in an aqueous solution containing hydrochloric acid and a solvent like tetramethylene sulfone yields 3,3'-diaminodiphenylsulfone in good yields. acs.org

Table 2: Reduction of 3,3'-Dinitrodiphenylsulfone Note: This data for the 3,3'- isomer illustrates a typical reduction process applicable to dinitrodiphenyl (B12803432) sulfone isomers.

| Reactant | Reducing System | Solvent | Product | Yield |

| 3,3'-Dinitrodiphenylsulfone | Iron powder / Hydrochloric acid | Water / Tetramethylene sulfone | 3,3'-Diaminodiphenylsulfone | 81% |

| 3,3'-Dinitrodiphenylsulfone | Iron powder / Hydrochloric acid | Water / Tetramethylene sulfone | 3,3'-Diaminodiphenylsulfone | 77% |

| Source: acs.org |

Electrophilic aromatic substitution reactions, such as halogenation, on the Benzenamine, 2,2'-sulfonylbis- backbone are governed by the directing effects of the existing substituents. The -NH₂ groups are powerful activating ortho-, para-directors, while the -SO₂- group is a strong deactivating meta-director. This competition makes achieving high regioselectivity challenging.

Direct halogenation would likely lead to a mixture of poly-substituted products. A common strategy to control such reactions is to first protect the amino groups via acylation. The resulting amide groups are still ortho-, para-directing but are less activating and more sterically bulky, which can help direct the incoming electrophile to the desired position and prevent over-substitution. asianpubs.org After the substitution reaction, the protecting acetyl group can be removed by hydrolysis to restore the primary amine. While this is a standard strategy in aromatic chemistry, specific examples of the halogenation of 2,2'-diaminodiphenyl sulfone were not found in the surveyed literature.

Coordination Chemistry and Hybrid Material Formation

The two amino groups and the oxygen atoms of the sulfonyl group in Benzenamine, 2,2'-sulfonylbis- can act as coordination sites for metal ions, making it a valuable ligand in coordination chemistry. Furthermore, its difunctional nature allows it to serve as a monomer for the synthesis of polymers and organic-inorganic hybrid materials. researchgate.netmdpi.com

Schiff bases derived from diaminodiphenyl sulfones are particularly effective tetradentate ligands (ONNO type) that can form stable complexes with transition metals like Co(II), Cu(II), and Hg(II). nih.govbohrium.comscience.gov These complexes often exhibit specific geometries, such as octahedral or tetrahedral, and can possess interesting magnetic and biological properties. nih.govnih.govscience.gov

Moreover, diaminodiphenyl sulfones are extensively used as curing agents for epoxy resins and as monomers for high-performance polymers like polyimides and polyamides. googleapis.comajrconline.org The incorporation of the sulfone moiety enhances the thermal stability and flame retardancy of the resulting polymers. researchgate.net Hybrid materials have been synthesized by incorporating inorganic nanoparticles like TiO₂ or modified clays (B1170129) into a poly(4,4'-diaminodiphenyl sulfone) matrix, resulting in nanocomposites with enhanced thermal, mechanical, and electrochemical properties. mdpi.comrsc.org

Table 3: Examples of Metal Complexes with Diaminodiphenyl Sulfone Derivatives Note: The following data pertains to isomers of the title compound, illustrating the potential for coordination chemistry.

| Ligand/Monomer | Metal Ion | Resulting Compound Type | Application/Property |

| 4,4'-Diaminodiphenyl sulfone Schiff bases | Co(II) | Octahedral Metal Complex | Potential antimicrobial/anticancer agents |

| 4,4'-Diaminodiphenyl sulfone | Hg(II) | Chloro-bridged binuclear complex | Semiconductor material |

| 3,3'-Diaminobiphenylsulfone | Cu(II), Hg(II) | Coordination compound | Heavy metal trapping |

| 4,4'-Diaminodiphenyl sulfone | - | Poly(cyclotriphosphazene-co-4,4'-diaminodiphenyl sulfone) | Flame retardant for epoxy resins |

| Source: nih.govnih.govresearchgate.netbohrium.comscience.gov |

Synthesis of Organometallic Derivatives (e.g., Organomercury, Organotellurium)

The synthesis of organometallic derivatives of diaryl sulfones, including compounds analogous to Benzenamine, 2,2'-sulfonylbis-, has been an area of active research. The introduction of metallic and metalloid elements can significantly alter the electronic and structural properties of the parent molecule, leading to materials with novel applications.

Organomercury Derivatives:

The mercuration of aromatic amines is a well-established method for the synthesis of organomercury compounds. While direct mercuration of Benzenamine, 2,2'-sulfonylbis- is not extensively documented, studies on the closely related 4,4'-sulfonyldianiline provide a clear pathway for such transformations. The reaction of 4,4'-sulfonyldianiline with mercury(II) acetate (B1210297) leads to the formation of the corresponding bis(chloromercuric) derivative. chem960.com This process involves the electrophilic substitution of a hydrogen atom on the aromatic ring with a chloromercuric group (-HgCl).

A plausible synthetic route for the mercuration of Benzenamine, 2,2'-sulfonylbis- would involve its reaction with two equivalents of mercury(II) acetate, followed by treatment with a chloride salt. This would be expected to yield bis(2-amino-X-chloromercuricphenyl) sulfone, where 'X' represents the position of mercuration on the benzene ring, likely ortho or para to the amino group due to its activating and directing effects.

Organotellurium Derivatives:

Organotellurium compounds can be synthesized from organomercury precursors through a transmetallation reaction. This method is particularly useful as direct telluration of aromatic compounds can be challenging and often results in low yields. The reaction of an arylmercury(II) chloride with tellurium tetrabromide (TeBr₄) results in the substitution of the mercury group with a tribromotellurium(IV) group (-TeBr₃). chem960.comontosight.ai

Following the synthesis of the bis(chloromercuric) derivative of Benzenamine, 2,2'-sulfonylbis-, a subsequent reaction with TeBr₄ could be employed to produce the corresponding bis(tribromotellurium) derivative. This transmetallation reaction offers a selective and higher-yielding route to organotellurium compounds compared to direct electrophilic telluration. chem960.com

The general reaction scheme for the synthesis of organomercury and organotellurium derivatives, based on analogous compounds, is presented below:

| Precursor | Reagents | Product Type |

| Diaryl Sulfone Diamine | 1. Hg(OAc)₂ 2. NaCl | Bis(chloromercuric) Derivative |

| Bis(chloromercuric) Derivative | TeBr₄ | Bis(tribromotellurium) Derivative |

This table outlines the general synthetic strategy for preparing organomercury and organotellurium derivatives from diaryl sulfone diamines.

Supramolecular Assembly and Hydrogen Bonding Networks in Solid-State Structures

The presence of two primary amine (-NH₂) groups and a sulfonyl (-SO₂-) group in Benzenamine, 2,2'-sulfonylbis- makes it an excellent candidate for forming extensive hydrogen bonding networks. The amine groups can act as hydrogen bond donors, while the oxygen atoms of the sulfonyl group and the nitrogen atoms of the amine groups can act as hydrogen bond acceptors.

Studies on related sulfonamide compounds reveal that the presence of hydroxy and carboxylate groups can lead to the formation of hydrogen bonds, which in turn can be a driving force for the formation of supramolecular assemblies. ontosight.ai The crystal structure of 3,3'-sulfonyldianiline, an isomer of the title compound, reveals a complex network of intermolecular hydrogen bonds. nih.gov Similarly, the crystal structure of 4,4'-sulfonylbis[N-(4-nitrophenylmethylene)benzenamine] shows the presence of short intermolecular contacts, although classical hydrogen bonds were not the primary focus of the study. researchgate.net

The potential hydrogen bonding interactions in the solid state of Benzenamine, 2,2'-sulfonylbis- can be categorized as follows:

N-H···O Bonds: The hydrogen atoms of the amine groups can form strong hydrogen bonds with the oxygen atoms of the sulfonyl group of a neighboring molecule.

N-H···N Bonds: The hydrogen atoms of the amine groups can also form hydrogen bonds with the nitrogen atom of an amine group on an adjacent molecule.

Polymer Chemistry and High Performance Materials Derived from Benzenamine, 2,2 Sulfonylbis

Monomer Applications in High-Temperature Polymer Synthesis

The bifunctional nature of Benzenamine, 2,2'-sulfonylbis- allows it to be a key building block in the creation of various high-temperature polymers. Its amine groups readily participate in polymerization reactions, while the sulfonyl group contributes to the rigidity and thermal stability of the polymer backbone.

Polyimide Formation and Structure-Property Correlations

Benzenamine, 2,2'-sulfonylbis- is utilized in the synthesis of polyimides, a class of polymers known for their exceptional thermal and chemical resistance. The synthesis is typically a two-step process involving the reaction of a dianhydride with a diamine, such as 2,2'-DDS, to form a poly(amic acid) precursor. This precursor is then cyclized through thermal or chemical means to form the final polyimide.

The properties of the resulting polyimides are significantly influenced by the structure of the monomers. The incorporation of the sulfonyl group from 2,2'-DDS into the polyimide backbone enhances the glass transition temperature (Tg) and thermal stability. The meta-substituted isomer, 3,3'-diaminodiphenyl sulfone (3,3'-DDS), can lead to polymers with different properties compared to its para-substituted counterpart (4,4'-DDS) due to differences in chain packing and flexibility. For instance, the use of 3,3'-DDS can result in polyimides with higher glass transition temperatures due to the increased rigidity of the polymer chain. The relationship between monomer structure and polymer properties allows for the molecular design of polyimides with tailored characteristics for specific applications.

Table 1: Properties of Polyimides Derived from Diaminodiphenyl Sulfone Isomers

| Property | Polyimide with 3,3'-DDS | Polyimide with 4,4'-DDS |

| Glass Transition Temperature (Tg) | Generally higher | Generally lower |

| Solubility | Often more soluble in organic solvents | Generally less soluble |

| Chain Rigidity | Higher | Lower |

This table provides a general comparison, and specific properties can vary based on the dianhydride used and polymerization conditions.

Advanced Spectroscopic and Analytical Characterization Techniques for Benzenamine, 2,2 Sulfonylbis and Its Derivatives

Vibrational Spectroscopy for Molecular Structure and Bonding

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups present in "Benzenamine, 2,2'-sulfonylbis-" and its derivatives. The FT-IR spectrum reveals key absorption bands that correspond to specific vibrational modes. For instance, the presence of amine (-NH2) and sulfonyl (-SO2-) groups gives rise to distinct peaks. In derivatives, characteristic peaks for other functional groups can also be identified. For example, the C=N stretching vibration in Schiff base derivatives appears in the range of 1601-1605 cm⁻¹, while the S=O group shows absorption around 1693-1702 cm⁻¹. Aromatic C-H stretching is typically observed around 3111-3118 cm⁻¹. semanticscholar.org

The analysis of benzenamine (aniline) itself shows characteristic absorption bands for the N-H stretching of the amine group between 3300 and 3500 cm⁻¹, aromatic C=C stretching around 1500–1600 cm⁻¹, and out-of-plane C-H bending at 750–800 cm⁻¹, confirming the aromatic nature of the compound. researchgate.net These fundamental vibrational modes provide a basis for interpreting the more complex spectra of its sulfonylated derivatives. FT-IR spectra can be recorded using various techniques, such as preparing a KBr disc with the sample or using Attenuated Total Reflectance (ATR). rsc.orgnih.gov

Table 1: Characteristic FT-IR Absorption Bands for Derivatives of Benzenamine, 2,2'-sulfonylbis- semanticscholar.org

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| S=O | Stretching | 1693 - 1702 |

| C=N | Stretching | 1601 - 1605 |

| Aromatic C-H | Stretching | 3111 - 3118 |

Raman spectroscopy complements FT-IR by providing detailed information about the vibrational modes of a molecule, yielding a unique "fingerprint." This technique is particularly sensitive to the crystal structure and polymorphism of solid-state materials. spectroscopyonline.com The Raman spectra of molecular crystals are interpreted in terms of external and internal crystal lattice vibrational modes, which are influenced by molecular interactions and configuration within the unit cell. spectroscopyonline.com

For materials like "Benzenamine, 2,2'-sulfonylbis-," Raman spectroscopy can differentiate between different crystalline forms by identifying subtle shifts in peak positions in both low and high-frequency regions. spectroscopyonline.com The technique has been successfully used to characterize various compounds, with spectra often available in databases for comparison. nih.govnih.govanalyzeiq.com For example, the Raman spectra of aluminosilicate (B74896) zeolites show distinct bands corresponding to the bending modes of 4-, 5-, 6-, and 8-membered rings. researchgate.net While specific Raman data for "Benzenamine, 2,2'-sulfonylbis-" is not abundant in the provided results, the principles of Raman spectroscopy indicate its high potential for detailed structural analysis of this compound and its derivatives. spectroscopyonline.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in both solution and solid states. It provides information on the connectivity of atoms and the local chemical environment of each nucleus.

¹H and ¹³C NMR are fundamental tools for confirming the structure of "Benzenamine, 2,2'-sulfonylbis-" and its derivatives in solution. rsc.org The chemical shifts (δ) in the NMR spectra provide information about the electronic environment of the protons and carbons.

In the ¹H NMR spectrum of a derivative, aromatic protons typically resonate in the range of 7.12-8.27 ppm, while a C=N proton can appear around 8.53-8.59 ppm. semanticscholar.org The ¹³C NMR spectrum of derivatives shows aromatic carbon signals between 123.29 and 139.69 ppm, the C=N carbon at approximately 147.70-149.36 ppm, and the carbon associated with the S=O group around 188.15-189.95 ppm. semanticscholar.org The analysis of various aniline (B41778) derivatives shows that the chemical shifts of the C-4 aromatic carbon can be a useful tool to evaluate the electronic effects of different amino substituents. mdpi.com

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a Derivative of Benzenamine, 2,2'-sulfonylbis- semanticscholar.org

| Nucleus | Chemical Shift (ppm) |

| Aromatic Protons (¹H) | 7.12 - 8.27 |

| C=N Proton (¹H) | 8.53 - 8.59 |

| Aromatic Carbons (¹³C) | 123.29 - 139.69 |

| C=N Carbon (¹³C) | 147.70 - 149.36 |

| S=O Carbon (¹³C) | 188.15 - 189.95 |

The complete assignment of ¹H and ¹³C NMR spectra is often aided by two-dimensional NMR techniques such as COSY, HMQC, and HMBC, which reveal correlations between different nuclei. redalyc.org

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and molecular dynamics of polymers and solid materials where solution NMR is not feasible. nsf.govmdpi.com It provides insights into the crystalline, amorphous, and interfacial regions of a material. nsf.gov Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are commonly used to obtain high-resolution spectra of solid samples. mdpi.com

For polymers derived from or incorporating "Benzenamine, 2,2'-sulfonylbis-," ssNMR can be used to understand the network architecture and molecular motions. usm.edu For instance, solid-state deuterium (B1214612) (²H) NMR spin-lattice relaxation studies and lineshape analyses are effective in determining the motional behavior of specific chemical groups within a glassy polymer network. usm.edu By studying the dipolar couplings, information on the degree of dynamic disorder due to local mobility of functional groups or molecular segments can be obtained. researchgate.net While solution and solid-state NMR spectra can show differences in chemical shifts due to the different molecular environments, they are often correlated. kpi.uaresearchgate.net The application of ssNMR is crucial for linking molecular-level structure and dynamics to the macroscopic properties of polymeric materials. nsf.govresearchgate.netconicet.gov.ar

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. msu.edu When a molecule is ionized in the mass spectrometer, it forms a molecular ion, which can then break down into smaller fragment ions. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). msu.edu

For "Benzenamine, 2,2'-sulfonylbis-" and its derivatives, mass spectrometry can confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition. rsc.org The fragmentation patterns observed in the mass spectrum can serve as a "fingerprint" for the compound and provide valuable structural information. msu.eduyoutube.com

A common fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂), corresponding to a loss of 64 mass units. nih.gov This fragmentation is influenced by substituents on the aromatic ring. nih.gov For example, in the mass spectrum of Benzenamine, 2-(phenylsulfonyl)-, the precursor ion at m/z 234.0583 fragments to produce a prominent peak at m/z 156.0111. nih.gov The analysis of these fragmentation pathways helps in the structural confirmation of the parent molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used for the analysis of polar and semi-polar compounds. d-nb.info It works by transferring ions from a solution into the gaseous phase, allowing for their subsequent analysis by a mass spectrometer. nih.gov This method is particularly useful for studying non-volatile and thermally unstable molecules. nih.gov In the context of benzenamine derivatives, ESI-MS can provide valuable information about their molecular weight and structure. nih.govresearchgate.net

The ionization process in ESI-MS typically involves the protonation of the analyte molecule to form [M+H]⁺ ions. nih.govresearchgate.net However, studies on N-(1,3-diphenylallyl)benzenamine derivatives have shown that other ionization processes can also occur, such as the formation of [M-H]⁺ ions through hydride abstraction. nih.govresearchgate.net The relative abundance of these different ions can be influenced by factors like the concentration of formic acid in the solvent and the proton affinity of the nitrogen atom in the benzenamine derivative. nih.govresearchgate.net For aromatic, nitrogen-containing compounds like benzenamine derivatives, protonation is the predominant ionization mechanism. d-nb.info

To obtain more detailed structural information, tandem mass spectrometry (MS/MS) can be employed. nih.gov In this technique, precursor ions of interest are selected and fragmented in a collision cell, and the resulting fragment ions are then analyzed. nih.gov This provides insights into the fragmentation patterns of the molecule, which can aid in its structural elucidation.

Table 1: ESI-MS Data for Benzenamine Derivatives

| Compound | Ionization Mode | Observed Ions | Key Findings |

| N-(1,3-diphenylallyl)benzenamine derivatives | Positive-ion ESI | [M+H]⁺, [M-H]⁺ | Formation of both protonated and deprotonated ions, influenced by solvent conditions and proton affinity. nih.govresearchgate.net |

| General Aromatic Amines | Positive-ion ESI | [M+H]⁺ | Predominant protonation for ion formation. d-nb.info |

Applications in Impurity Profiling and Reaction Pathway Interrogation

The identification and quantification of impurities are critical aspects of pharmaceutical development and manufacturing to ensure the safety and efficacy of the final product. biomedres.usthermofisher.com Impurity profiling involves the detection, identification, and quantification of these unwanted chemicals. thermofisher.comijpsr.com Hyphenated techniques, particularly those combining liquid chromatography (LC) with mass spectrometry (MS), are powerful tools for this purpose. ijpsr.comunr.edu.ar

LC-MS allows for the separation of impurities from the main compound, followed by their detection and characterization by the mass spectrometer. unr.edu.archromatographyonline.com This approach provides information on the molecular weight of the impurities, which is a crucial first step in their identification. ijpsr.comchromatographyonline.com By analyzing the by-products and intermediates in a reaction mixture, it is possible to gain insights into the reaction mechanism and identify potential sources of impurities. unr.edu.armdpi.com For instance, impurities can arise from starting materials, intermediates, or side reactions during the synthesis process. unr.edu.ar

The interrogation of reaction pathways is another important application of these analytical techniques. By monitoring the formation of products and by-products over time, researchers can understand the kinetics and mechanism of a chemical reaction. mdpi.compcbiochemres.com This knowledge is essential for optimizing reaction conditions to maximize the yield of the desired product and minimize the formation of impurities. pcbiochemres.com For example, in the synthesis of benzimidazole (B57391) derivatives from 2-nitro aniline, different reaction plans can be evaluated to determine the most efficient pathway. pcbiochemres.com

Table 2: Analytical Techniques in Impurity Profiling and Reaction Analysis

| Analytical Technique | Application | Information Obtained |

| LC-MS | Impurity Profiling | Separation and molecular weight determination of impurities. ijpsr.comchromatographyonline.com |

| GC-MS | Impurity Profiling | Detection of volatile and semi-volatile impurities. thermofisher.com |

| LC-MS/MS | Structural Elucidation | Fragmentation patterns for structural identification of impurities. thermofisher.comunr.edu.ar |

| NMR Spectroscopy | Structural Elucidation | Detailed structural information of isolated impurities. unr.edu.ar |

Thermal Analysis for Material Stability and Transitions

Thermal analysis techniques are instrumental in characterizing the physical and chemical properties of materials as a function of temperature. These methods are widely used to assess the thermal stability, decomposition behavior, and phase transitions of substances like Benzenamine, 2,2'-sulfonylbis- and its derivatives.

Differential Scanning Calorimetry (DSC) for Glass Transition and Curing Behavior

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. nih.govtorontech.com This technique is particularly useful for determining the glass transition temperature (Tg), which is the temperature at which an amorphous solid transitions from a rigid, glassy state to a more flexible, rubbery state. torontech.comosti.gov The glass transition appears as a step-like change in the baseline of the DSC curve. torontech.comyoutube.com

The heating rate used in a DSC experiment can affect the measured Tg, with higher heating rates generally shifting the transition to higher temperatures. youtube.com Therefore, it is important to report the heating rate when presenting Tg values. youtube.com For some polymers, especially conjugated polymers, detecting a clear glass transition by conventional DSC can be challenging. osti.gov

DSC is also a valuable tool for studying the curing behavior of thermosetting resins. The curing process, which involves the cross-linking of polymer chains, is typically an exothermic process that can be observed as a peak in the DSC thermogram. itu.edu.tr By analyzing the heat flow during curing, it is possible to determine the extent of reaction and the kinetics of the curing process. itu.edu.tr For example, studies on epoxy resins cured with diaminodiphenyl sulfone (DDS) isomers have used DSC to determine the glass transition temperatures of the cured networks. usm.edu

Table 3: DSC Analysis of Polymer Systems

| Polymer System | Analytical Focus | Key Findings |

| Conjugated Polymers | Glass Transition (Tg) | Difficulty in observing a clear Tg with conventional DSC for some rigid backbone polymers. osti.gov |

| DGEBA Epoxy with DDS Isomers | Glass Transition (Tg) | Tg ranges were found to be equivalent for networks cured with 3,3'-DDS and 4,4'-DDS. usm.edu |

| Phenylethynyl-terminated Polymers | Curing Behavior | Curing exotherms observed between 212 and 276 °C, with little influence from the presence of oxygen. vt.edu |

| Benzoxazine Resins | Curing Kinetics | Autocatalyzed reaction until vitrification, followed by diffusion-controlled curing. itu.edu.tr |

Thermogravimetric Analysis (TGA) for Decomposition and Thermal Stability

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edukiyorndlab.com TGA is widely used to evaluate the thermal stability and decomposition characteristics of materials. kiyorndlab.comresearchgate.net The resulting TGA curve plots the percentage of weight loss against temperature, providing information about the temperatures at which decomposition events occur. researchgate.net

The thermal stability of a material is a critical property, especially for applications at elevated temperatures. TGA can be used to determine the onset temperature of decomposition, which is an indicator of the material's thermal stability. kiyorndlab.com The technique can also be used to analyze the composition of a material by observing the distinct weight loss stages corresponding to the decomposition of different components. researchgate.net For instance, TGA has been used to assess the thermal stability of various polymers and to study the effect of different additives on their decomposition behavior. kiyorndlab.comdtic.mil

Table 4: TGA Instrumentation and Experimental Parameters

| Parameter | Description | Typical Range/Value |

| Sample Size | The amount of material to be analyzed. | 10 mg to 1 g h-and-m-analytical.com |

| Temperature Range | The range of temperatures over which the analysis is performed. | Ambient to 1000°C h-and-m-analytical.com |

| Heating Rate | The rate at which the temperature is increased. | 0.01 to 100°C/minute h-and-m-analytical.com |

| Purge Gas | An inert gas used to remove volatile decomposition products. | Nitrogen, Argon |

| Weighing Precision | The accuracy of the mass measurement. | +/- 0.01% h-and-m-analytical.com |

Microscopic and Surface Characterization Methods

Microscopic and surface characterization techniques are essential for visualizing the morphology and surface features of materials at a micro and nano-scale. These methods provide valuable information that complements the data obtained from spectroscopic and thermal analysis techniques.

Scanning Electron Microscopy (SEM) for Morphological Studies

Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to scan the surface of a sample and generate high-resolution images of its morphology and topography. nanoscience.comcarleton.edu SEM offers a much greater depth of field compared to optical microscopy, allowing for the detailed examination of three-dimensional surface features. nanoscience.com The signals generated from the interaction of the electron beam with the sample can also provide information about the sample's chemical composition and crystalline structure. carleton.edu

In the study of materials, SEM is widely used to investigate the surface morphology of various substances, including polymers, composites, and powders. researchgate.netmdpi.com For example, SEM can be used to examine the dispersion of fillers in a polymer matrix, the surface texture of a coating, or the crystal habit of a synthesized compound. researchgate.netnih.gov The information obtained from SEM images can be correlated with the material's physical and mechanical properties. For instance, in a study of root surfaces, SEM was used to analyze the morphological changes after different treatments. nih.gov

Table 5: Signals in Scanning Electron Microscopy

| Signal | Information Provided |

| Secondary Electrons (SE) | Morphology and topography of the sample surface. carleton.edu |

| Backscattered Electrons (BSE) | Contrast in composition in multiphase samples, allowing for phase discrimination. carleton.edu |

| Characteristic X-rays (EDS/EDX) | Elemental composition of the sample. nanoscience.commdpi.com |

| Diffracted Backscattered Electrons (EBSD) | Crystal structure and orientation of materials. carleton.edu |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique used to determine the elemental composition and the chemical and electronic states of elements within the top 1 to 10 nanometers of a material's surface. researchgate.netresearchgate.netnih.gov This non-destructive method is applicable to a wide range of solid materials, including both crystalline and amorphous structures. acs.org The fundamental principle of XPS involves irradiating a sample surface with a beam of X-rays in an ultra-high vacuum environment. researchgate.netacs.org The X-rays cause the ejection of core-level electrons, known as photoelectrons, from the atoms at the surface. researchgate.netacs.org An electron energy analyzer then measures the kinetic energy of these emitted photoelectrons. The binding energy of the electrons can be calculated from their kinetic energy, and this binding energy is characteristic of the element from which the electron was ejected. researchgate.net

Subtle shifts in these binding energies, known as chemical shifts, provide detailed information about the chemical bonding environment and oxidation state of the atoms. researchgate.netresearchgate.net For a molecule like Benzenamine, 2,2'-sulfonylbis-, XPS can be employed to confirm the presence of its constituent elements—carbon (C), nitrogen (N), oxygen (O), and sulfur (S)—on a material's surface and to probe their respective chemical states. For instance, the technique can distinguish between the amine nitrogen and any potential surface contaminants containing nitrogen in a different oxidation state.

Below is a table summarizing the anticipated binding energy ranges for the core elements in Benzenamine, 2,2'-sulfonylbis-, based on data from similar chemical environments found in related molecules. acs.orgresearchgate.netxpsfitting.com

| Element | Orbital | Functional Group | Expected Binding Energy (eV) |

| Sulfur | S 2p | Sulfonyl (-SO₂-) | 168.0 - 169.0 |

| Nitrogen | N 1s | Aromatic Amine (-NH₂) | 399.0 - 400.0 |

| Nitrogen | N 1s | Protonated Amine (-NH₃⁺) | 401.0 - 402.0 |

| Oxygen | O 1s | Sulfonyl (S=O) | 532.0 - 533.0 |

| Carbon | C 1s | C-C/C-H (Aromatic) | 284.5 - 285.0 |

| Carbon | C 1s | C-N | 285.5 - 286.5 |

| Carbon | C 1s | C-S | 285.0 - 286.0 |

This table presents expected binding energy ranges based on data for analogous functional groups and is for illustrative purposes.

Chromatographic Separations for Purity Assessment and Isomer Resolution

Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds in a mixture. For a compound like Benzenamine, 2,2'-sulfonylbis-, and its derivatives, chromatography is crucial for assessing purity, identifying impurities, and resolving isomers.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Identification

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is particularly well-suited for the analysis of non-volatile or thermally unstable compounds, making it an ideal method for the analysis of aromatic sulfones and amines like Benzenamine, 2,2'-sulfonylbis-. cas.cznih.gov The principle of HPLC involves the separation of analytes based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure. jasco-global.com

In the context of Benzenamine, 2,2'-sulfonylbis-, HPLC can be employed for several critical applications:

Quantitative Analysis: To determine the exact concentration of the compound in a sample. This is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentration. jasco-global.comnih.gov

Purity Assessment: To evaluate the purity of a synthesized batch of the compound by separating it from any starting materials, by-products, or degradation products. researchgate.net

Impurity Identification: By coupling the HPLC system to a mass spectrometer (HPLC-MS), impurities can not only be separated but also identified based on their mass-to-charge ratio.

A common mode of HPLC for analyzing moderately polar compounds like aromatic sulfones is reversed-phase HPLC. cas.cz In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). cas.cznih.gov The separation is based on the hydrophobic interactions between the analytes and the stationary phase. Isomers, such as the positional isomers of diaminodiphenyl sulfone, can often be successfully separated with optimized HPLC conditions. cas.cz

While a specific, validated HPLC method for Benzenamine, 2,2'-sulfonylbis- is not publicly documented, a hypothetical reversed-phase HPLC method for its quantitative analysis and purity assessment can be proposed based on methods developed for similar aromatic sulfones and amines. researchgate.netcas.cz The conditions for such a method are outlined in the table below.

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV Absorbance at 254 nm |

| Internal Standard | A structurally similar, stable compound not present in the sample |

This table outlines a hypothetical HPLC method for illustrative purposes, based on common practices for analyzing aromatic sulfones and amines.

The development of a robust HPLC method would require validation according to established guidelines, including assessments of linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netnih.gov

Theoretical and Computational Chemistry Approaches to Benzenamine, 2,2 Sulfonylbis

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the reactivity of Benzenamine, 2,2'-sulfonylbis-.

Density Functional Theory (DFT) for Molecular Orbital Analysis (HOMO-LUMO)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A key aspect of this analysis involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. vt.educhalcogen.ro A smaller gap suggests higher reactivity and polarizability. vt.edu

For sulfone compounds, DFT calculations have been employed to map three-dimensional electrostatic potential diagrams and compute frontier orbital energies. researchgate.net In studies of derivatives of Benzenamine, 2,2'-sulfonylbis-, DFT calculations at the B3LYP/6-31G(d,p) level are used to gain insights into the molecule's reactivity, with the HOMO indicating the ability to donate electrons and the LUMO representing the ability to accept them. semanticscholar.org The HOMO and LUMO are critical for understanding charge transfer within the molecule. rsc.org

Theoretical studies on dapsone (B1669823) (4,4'-diaminodiphenyl sulfone) have utilized DFT with the B3LYP approximation and a 6-31G(d) basis set to calculate its structure and properties. researchgate.net The analysis of HOMO and LUMO orbitals helps in understanding the chemical reactivity and determining the electrophilic and nucleophilic sites responsible for electron transfer. researchgate.net For instance, in a series of diphenylsulfone-based emitters, the distribution of HOMO and LUMO densities, with HOMO localized on the donor and LUMO on the acceptor, is crucial for their electronic properties. rsc.org

| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| B3LYP/6-311G | - | - | 2.94 | chemrxiv.org |

Prediction of Spectroscopic Properties and Reaction Pathways

Theoretical calculations are also employed to predict spectroscopic properties and elucidate potential reaction pathways. Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption and emission spectra. rsc.orgresearchgate.net For dapsone, a combination of steady-state and time-resolved emission spectroscopy with ground and excited-state geometry calculations has been used to understand its photophysical properties, such as dual fluorescence, which is indicative of intramolecular charge transfer (ICT) from the amino donor group to the sulfonyl acceptor moiety in the excited state. researchgate.net

Computational studies can also predict vibrational spectra (FT-IR and Raman). semanticscholar.org For instance, in a study on a derivative, FT-IR spectra were analyzed with calculations performed at the B3LYP/6-31G(d,p) level. semanticscholar.org Furthermore, understanding the reaction mechanisms, such as the curing of epoxy resins with Benzenamine, 2,2'-sulfonylbis-, benefits from computational analysis. The reactivity of the amine groups with epoxy rings, a crucial step in polymerization, can be modeled to understand the formation of the polymer network. vt.eduacs.org

Molecular Modeling and Simulation for Material Design

Molecular modeling and simulation techniques, particularly Molecular Dynamics (MD), are essential for designing and predicting the properties of materials, such as polymers derived from Benzenamine, 2,2'-sulfonylbis-.

Molecular Dynamics (MD) Simulations for Polymer Network Properties and Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. mdpi.commdpi.com This technique is widely used to predict the structure and dynamics of complex systems like polymers. acs.orgacs.org In the context of Benzenamine, 2,2'-sulfonylbis-, MD simulations are frequently used to model the cross-linked networks of epoxy resins cured with this amine. researchgate.netmdpi.commdpi.comusm.edu

These simulations provide insights into the molecular organization of the polymer network. mdpi.com By modeling the interactions between polymer chains, MD can predict properties such as density, fractional free volume, and cohesive energy density (CED). mdpi.com For example, a study comparing epoxy systems cured with 3,3'-DDS and 4,4'-DDS found that the 3,3'-DDS system had a higher CED, which correlated with enhanced mechanical properties. mdpi.com MD simulations can also be used to study the diffusion of small molecules within the polymer matrix and the dynamics of the polymer chains themselves, such as phenyl ring motions. vt.eduresearchgate.netusm.edu

| Property | 3,3'-DDS System | 4,4'-DDS System | Reference |

|---|---|---|---|

| Density | Higher | Lower | mdpi.com |

| Young's Modulus | Higher | Lower | mdpi.com |

| Glass Transition Temperature (Tg) | 406.36 K | 431.22 K | mdpi.com |

| Cohesive Energy Density (CED) (J cm-3) | 457.95 | 397.39 | mdpi.com |

Computational Prediction of Thermomechanical Characteristics based on Molecular Architecture

A significant application of MD simulations is the prediction of thermomechanical properties of polymers based on their molecular architecture. chemrxiv.orgusm.edu Properties such as the glass transition temperature (Tg), coefficient of linear thermal expansion (CLTE), and mechanical moduli (e.g., Young's modulus) can be calculated from the simulation trajectories. mdpi.comnih.gov

The relationship between the chemical structure of the curing agent, like the isomeric form of DDS, and the final properties of the thermoset can be systematically investigated. researchgate.netmdpi.comusm.edu For instance, MD simulations have shown that epoxy networks cured with 4,4'-DDS exhibit a higher Tg than those cured with 3,3'-DDS. mdpi.com This difference is attributed to the molecular-level mobility; the onset of molecular motion occurs at a lower temperature in the 3,3'-DDS system. mdpi.com These computational predictions are valuable for the rational design of polymer materials with tailored thermomechanical performance for specific applications in industries like aerospace and electronics. chemrxiv.orgmdpi.com

| Property | Predicted Value | Reference |

|---|---|---|

| Glass Transition Temperature (Tg) | ~431 K | mdpi.com |

| Young's Modulus | Varies with conversion level | mdpi.com |

Environmental Research Perspectives on Benzenamine, 2,2 Sulfonylbis and Its Transformation

Biodegradation Research and Microbial Fate in Environmental Systems

Biodegradation by microorganisms is a primary mechanism for the removal of many organic pollutants from the environment. The structure of Benzenamine, 2,2'-sulfonylbis-, with its stable aromatic rings and sulfone bridge, presents a challenge for microbial degradation.

Research on related aromatic sulfones and amines provides insights into potential metabolic pathways:

Aromatic Sulfone Degradation: Some bacteria are capable of degrading stable aromatic sulfone structures. For instance, the degradation of dibenzothiophene-sulfone is initiated by an angular dioxygenase enzyme. jst.go.jp This enzyme attacks the carbon atom adjacent to the sulfone bridge, leading to the cleavage of one of the aromatic rings and subsequent degradation through pathways similar to those for biphenyl. jst.go.jp The aerobic transformation of benzothiophenes to their sulfoxide (B87167) and sulfone forms can be a step that facilitates further biodegradation. researchgate.net

Aniline (B41778) Degradation: The aniline component is more readily biodegradable. Numerous soil microorganisms can utilize aniline as a sole source of carbon and nitrogen. dcceew.gov.au For example, the soil bacterium Burkholderia sp. K24 is capable of degrading aniline through the β-ketoadipate pathway, which ultimately funnels the breakdown products into the central citric acid cycle for complete mineralization. plos.org

Recalcitrance of Related Compounds: Despite the existence of these pathways, studies on other sulfonated aromatic amines have demonstrated poor biodegradability in laboratory tests, suggesting that such compounds may not be effectively removed during biological wastewater treatment. bioline.org.br This indicates that the specific structure of the compound is critical in determining its susceptibility to microbial attack.

| Compound Class | Key Enzyme/Pathway | Initial Transformation Product | Reference |

|---|---|---|---|

| Dibenzothiophene-sulfone | Angular Dioxygenase | 2′,3′-dihydroxybiphenyl-2-sulfinate | jst.go.jp |

| Aniline | β-ketoadipate pathway | Catechol | plos.org |

| Benzene (B151609) | Dioxygenase | cis-Benzene dihydrodiol | researchgate.net |

Transport and Mobility in Soil and Water Compartments

The transport and mobility of Benzenamine, 2,2'-sulfonylbis- in the environment determine its distribution between soil, water, and sediment. This behavior is largely governed by its water solubility and its tendency to adsorb to organic matter and soil particles, which can be estimated using the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

Mobility Prediction: For dapsone (B1669823) (Benzenamine, 4,4'-sulfonylbis-), a structural isomer of the target compound, the estimated Koc value is 260. nih.gov A Koc value in this range (150-500) suggests moderate mobility in soil. nih.gov This implies that Benzenamine, 2,2'-sulfonylbis- has the potential to leach from soil into groundwater but may also be partially retained in the soil matrix.

Influence of the Sulfone Group: The sulfone group increases the polarity of a molecule compared to its non-oxidized sulfide (B99878) analogue. researchgate.netacs.org This increased polarity generally leads to higher water solubility and lower adsorption to organic carbon. A study on the pesticide terbufos (B1683085) and its sulfone metabolite demonstrated this effect, where the sulfone was much more mobile in soil than the parent compound. nih.gov

Adsorption Behavior: Aniline, a related compound, is known to adsorb moderately to organic material in soil. dcceew.gov.au However, it also adsorbs strongly to colloidal organic matter in the water column, which can effectively increase its persistence and transport in aquatic systems. dcceew.gov.au The adsorption of sulfones from non-polar media (like oil) onto polar adsorbents like activated clay is an effective removal method, further highlighting the polar nature of the sulfone group. researchgate.net

Based on this information, Benzenamine, 2,2'-sulfonylbis- is expected to be a moderately mobile compound in soil and water. Its movement will be influenced by the organic carbon content of the soil and sediment, with higher organic content leading to greater retention. reachonline.eu

| Compound | Parameter | Value | Implication for Mobility | Reference |

|---|---|---|---|---|

| Dapsone (Isomer) | Estimated Koc | 260 | Moderate mobility | nih.gov |

| Terbufos sulfone | Mobility vs. parent | Much greater than terbufos | High mobility | nih.gov |

| Aniline | Adsorption | Moderate to strong on organic matter | Variable mobility | dcceew.gov.au |

Methodologies for Environmental Monitoring and Risk Assessment of Sulfone Compounds

Effective management of chemicals like Benzenamine, 2,2'-sulfonylbis- relies on robust methodologies for environmental monitoring and risk assessment.

Environmental Monitoring: Monitoring strategies aim to detect and quantify the presence of the compound and its transformation products in various environmental compartments.

Analytical Techniques: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for analyzing trace levels of organic contaminants in environmental samples. nih.gov For emerging contaminants like aminophenyl sulfones, high-resolution mass spectrometry (HRMS) is used for "suspect screening" in complex matrices like wastewater, allowing for the identification of compounds without needing a pure analytical standard for each one. nih.gov

Sampling Methods: A comprehensive monitoring program involves collecting samples from relevant media. This includes water and sediment sampling at industrial discharge points and in receiving water bodies. researchgate.net For assessing workplace or nearby contamination, wipe sampling of surfaces is a common method, with a typical area of 100 cm² being sampled. nih.gov Air monitoring can be conducted using active sampling with adsorbent tubes followed by analysis via gas chromatography-mass spectrometry (GC-MS). nih.gov

Risk Assessment: Environmental risk assessment is a systematic process to evaluate the potential for adverse ecological effects due to chemical exposure. acs.org

Framework: The process generally involves four steps: Hazard Identification, Exposure Assessment, Effects Assessment (Dose-Response), and Risk Characterization. acs.orgeuropa.eu The goal is to compare the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC).

Prioritization: For industrial chemicals, risk assessment often begins with a prioritization step that uses hazard and exposure data to identify substances that may represent a higher level of risk and require more detailed evaluation. icca-chem.org

Strategies for Industrial Releases: For industrial facilities, risk management involves implementing measures to prevent or reduce releases. This includes conducting comprehensive risk assessments of processes, having robust emergency response plans for spills, and maintaining an environmental management system to ensure compliance with discharge standards. europa.euhsi.comusequantum.com

The assessment of risk for sulfone compounds like Benzenamine, 2,2'-sulfonylbis- requires integrating data on its release, environmental persistence, mobility, and toxicity to determine its potential impact on aquatic and terrestrial ecosystems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.